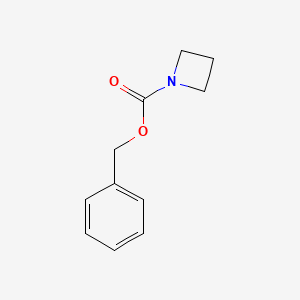

Benzyl azetidine-1-carboxylate

Description

Historical Context and Evolution of Azetidine Chemistry

The history of azetidine chemistry dates back to the early 20th century, with initial studies focusing on the synthesis and basic reactivity of this strained heterocyclic system. jmchemsci.com Early synthetic methods were often challenging due to the inherent ring strain, which made the formation of the four-membered ring difficult. acs.org One of the classical and still utilized approaches for azetidine synthesis involves the reduction of β-lactams (azetidin-2-ones). acs.orgmagtech.com.cn

Over the decades, significant progress has been made in the development of more efficient and versatile methods for constructing the azetidine core. ub.bw These include intramolecular cyclization reactions, such as the base-promoted cyclization of 1,3-amino alcohols or 1,3-haloamines, and intermolecular [2+2] cycloadditions between imines and alkenes, a process known as the aza Paternò-Büchi reaction. researchgate.netrsc.org More recent advancements have introduced sophisticated strategies like transition-metal-catalyzed C-H amination, ring-expansion reactions of aziridines, and strain-release homologation of azabicyclo[1.1.0]butanes. rsc.orgnih.gov The evolution of these synthetic methodologies has been driven by the increasing demand for structurally diverse and functionally embellished azetidines for applications in drug discovery and materials science. researchgate.net

Benzyl Azetidine-1-carboxylate as a Prototypical N-Protected Azetidine

In the synthesis and manipulation of azetidines, protection of the nitrogen atom is often a crucial step to modulate its reactivity and to prevent undesired side reactions. This compound serves as a quintessential example of an N-protected azetidine, where the nitrogen is masked with a benzyloxycarbonyl (Cbz or Z) group. This protecting group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal via catalytic hydrogenation. nih.gov

The presence of the benzyl carboxylate group at the 1-position of the azetidine ring renders the nitrogen atom less nucleophilic and basic, thereby allowing for selective functionalization at other positions of the ring. For instance, the synthesis of various substituted azetidine derivatives often starts from precursors like benzyl 3-oxoazetidine-1-carboxylate or benzyl 3-hydroxyazetidine-1-carboxylate, which can be further modified to introduce diverse functionalities. nih.govscintica.com The Cbz group's robustness and straightforward deprotection protocol have established this compound and its derivatives as key intermediates in the synthesis of complex molecules containing the azetidine motif.

Conceptual Framework for Advanced Research in Azetidine Systems

The future of azetidine chemistry is geared towards the development of novel synthetic methods that offer greater control over stereochemistry and functional group tolerance, as well as the exploration of new applications for these strained heterocycles. A significant area of ongoing research is the development of catalytic asymmetric methods for the synthesis of enantiomerically pure azetidines, which are highly sought after in medicinal chemistry. nih.gov

Advanced research is also focused on leveraging the inherent ring strain of azetidines to drive unique chemical transformations. This includes the use of azetidines as strained synthons in ring-opening and ring-expansion reactions to access other important heterocyclic systems. ub.bw For example, the controlled ring expansion of azetidines can provide access to pyrrolidines and other larger nitrogen-containing rings. nih.gov Furthermore, the development of novel catalytic systems that can selectively activate and functionalize C-H bonds in the azetidine ring is a promising avenue for creating molecular diversity from simple precursors. The continued exploration of photochemical methods, such as the aza Paternò-Büchi reaction, is also expected to yield new and efficient ways to construct complex azetidine-containing molecules. rsc.org

Propriétés

IUPAC Name |

benzyl azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOQIRHYGZFGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches for the Chemical Synthesis of Benzyl Azetidine-1-carboxylate and Analogous N-protected Azetidine Systems

Cyclization Reactions for Azetidine Ring Construction

The formation of the azetidine ring through cyclization reactions is a fundamental and widely employed strategy. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring from an acyclic precursor.

Intramolecular Nucleophilic Displacement of Leaving Groups

One of the most common methods for constructing the azetidine ring is through the intramolecular nucleophilic displacement of a leaving group on a γ-substituted amine. acs.orgthieme-connect.de In this approach, a 3-halopropylamine or a similar substrate with a good leaving group at the 3-position undergoes cyclization, with the nitrogen atom acting as the nucleophile to displace the leaving group and form the azetidine ring. acs.orgresearchgate.net The efficiency of this reaction can be influenced by the nature of the leaving group and the substituents on the nitrogen and the carbon chain. acs.org A general drawback of this method is the potential for a competing elimination reaction, which can reduce the yield of the desired azetidine. acs.org

For the synthesis of N-protected azetidines, such as Benzyl azetidine-1-carboxylate, the nitrogen atom is typically protected with a suitable group, for instance, a trityl or dimethoxytrityl group, prior to the cyclization step. researchgate.netresearchgate.net These protecting groups can be subsequently removed to yield the parent azetidine or replaced with other functionalities. researchgate.netresearchgate.net The synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Base-Promoted Ring-Closure Methodologies

Base-promoted cyclization is another key strategy for the synthesis of azetidines. This method often involves the deprotonation of a suitable precursor to enhance the nucleophilicity of the nitrogen atom, thereby facilitating the ring-closing reaction. For instance, the cyclization of dibromo amino esters can be promoted by a base to yield aziridines and/or azetidines. rsc.org In some cases, a strong base like lithium hexamethyldisilazide (LiHMDS) is required, particularly when the nitrogen's nucleophilicity is reduced by electron-withdrawing groups. rsc.org

The choice of base and reaction conditions is crucial for the success of these cyclizations. For example, the treatment of intermediate bromoalkyl sulfamate esters with a base efficiently cyclizes them to the corresponding azetidines. nsf.gov This two-step sequence of C-H amination followed by base-promoted cyclization provides a versatile route to substituted azetidines. nsf.gov

Cyclocondensation Reactions of Amines with Dihalides

The direct condensation of primary amines with 1,3-dihalopropanes represents a straightforward approach to N-substituted azetidines. researchgate.netgoogle.comnih.gov This method involves the double alkylation of the amine by the dihalide to form the four-membered ring. To avoid the formation of linear intermediates, the reaction is often carried out in a hot organic solvent containing a non-nucleophilic base. google.com Microwave-assisted synthesis has been shown to be an efficient method for this cyclocondensation, providing a greener and more rapid route to a variety of N-azacycloalkanes, including azetidines. nih.gov

This strategy has been successfully applied to the synthesis of N-aryl and N-heteroaryl azetidines through palladium-catalyzed cross-coupling reactions of aryl or heteroaryl bromides with azetidine itself. researchgate.netthieme-connect.com This demonstrates the utility of this approach for creating a diverse range of functionalized azetidine derivatives.

Ring Expansion Methodologies

Ring expansion reactions offer an alternative and powerful strategy for the synthesis of azetidines, starting from more readily available smaller ring systems, primarily aziridines. These methods often involve the insertion of a carbon atom into the aziridine ring.

Biocatalytic Ring Expansion of Aziridines: Enzymatic Carbene Transfer and Stevens Rearrangements

A novel and highly enantioselective approach to azetidine synthesis involves the biocatalytic one-carbon ring expansion of aziridines. nih.govchemrxiv.orgchemrxiv.orgacs.orgacs.orgresearchgate.netthieme-connect.com This method utilizes engineered "carbene transferase" enzymes, typically variants of cytochrome P450, to catalyze the reaction between an aziridine and a diazo compound, which serves as a carbene precursor. nih.govchemrxiv.orgchemrxiv.org The reaction proceeds through the formation of an aziridinium ylide intermediate, which then undergoes a nih.govchemrxiv.org-Stevens rearrangement to yield the corresponding azetidine. nih.govchemrxiv.orgchemrxiv.orgacs.org

This biocatalytic system has demonstrated exceptional control over stereochemistry, achieving high enantiomeric ratios (e.g., 99:1 er). nih.govchemrxiv.org A key advantage of this enzymatic approach is its ability to override the inherent reactivity of aziridinium ylides, which often leads to undesired side reactions like the cheletropic extrusion of olefins. nih.govchemrxiv.orgacs.org The utility of this method has been showcased by the gram-scale synthesis of enantioenriched azetidines. chemrxiv.orgthieme-connect.com

Table 1: Biocatalytic Ring Expansion of Benzyl Aziridine-1-carboxylate Analogs nih.govchemrxiv.orgchemrxiv.org

| Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Benzyl aziridine-1-carboxylate | Ethyl 2-(benzyloxycarbonyl)azetidine-1-carboxylate | 61 | 99:1 |

| Thiophene-bearing aziridine | Thiophene-bearing azetidine | - | - |

| Aziridine with para-fluorophenyl group | Azetidine with para-fluorophenyl group | - | - |

| Aziridine with meta-fluorophenyl group | Azetidine with meta-fluorophenyl group | - | - |

| Aziridine with ortho-fluorophenyl group | Azetidine with ortho-fluorophenyl group | - | - |

Yields and enantiomeric ratios are based on reported values and may vary depending on specific reaction conditions. The table demonstrates the substrate scope of the biocatalytic ring expansion.

Transition-Metal Catalyzed Ring Expansions

Transition-metal catalysis provides a versatile platform for the ring expansion of aziridines to azetidines. scilit.commdpi.comrsc.orgresearchgate.netresearchgate.net Various transition metals, including rhodium and palladium, have been employed to facilitate this transformation. nih.govrsc.orgspringernature.comacs.orgnih.govmdpi.com These reactions often proceed through the formation of an aziridinium ylide intermediate, which can then rearrange to the expanded ring system. researchgate.netnih.govspringernature.com

Rhodium-catalyzed reactions have been particularly successful in the one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones as carbene precursors, leading to the synthesis of 2-vinyl azetidines. nih.gov This method represents the first example of aziridine ring expansion enabled by vinyl carbenes. nih.gov Palladium-catalyzed reactions have also been developed for the synthesis of azetidines from aziridines, often involving cross-coupling reactions with various partners. mdpi.commdpi.comresearchgate.net These transition-metal-catalyzed methods offer a powerful tool for accessing a wide range of functionalized azetidines with control over regioselectivity and stereoselectivity. scilit.commdpi.comresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Cbz-azetidine |

| N-tosyl-gamma-chloroamines |

| Benzylamine |

| 1,3-dihalopropanes |

| Aziridines |

| Azetidines |

| Benzyl aziridine-1-carboxylate |

| Ethyl diazoacetate |

| Ethyl 2-(benzyloxycarbonyl)azetidine-1-carboxylate |

| Thiophene-bearing aziridine |

| Thiophene-bearing azetidine |

| Aziridine with para-fluorophenyl group |

| Azetidine with para-fluorophenyl group |

| Aziridine with meta-fluorophenyl group |

| Azetidine with meta-fluorophenyl group |

| Aziridine with ortho-fluorophenyl group |

| Azetidine with ortho-fluorophenyl group |

| Dibromo amino esters |

| Aziridines |

| Lithium hexamethyldisilazide |

| Bromoalkyl sulfamate esters |

| N-trityl-azetidines |

| N-dimethoxytrityl-azetidines |

| 2-substituted-1,3-propanediols |

| N-aryl azetidines |

| N-heteroaryl azetidines |

| 2-vinyl azetidines |

Thermal Isomerization of Aziridines to Azetidines

A notable strategy for the formation of the azetidine ring involves the thermal isomerization of corresponding aziridine precursors. rsc.orgnih.gov This method leverages the thermodynamic stability of the four-membered ring over the three-membered aziridine ring under certain conditions.

In a key example, the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives was achieved through a process where the kinetically favored aziridine products were converted to the thermodynamically more stable azetidines. rsc.orgnih.gov The process typically involves heating the aziridine intermediate in a suitable solvent. For instance, refluxing in dimethyl sulfoxide (DMSO) at 70°C has been shown to facilitate this transformation. rsc.org Similarly, heating in ethanol or methanol can yield a mixture of azetidines, while using a less nucleophilic solvent like isopropanol can lead to the formation of the 3-bromoazetidine as the sole product. rsc.org This approach is particularly useful for producing functionalized azetidines that can serve as versatile intermediates for further synthetic modifications. nih.gov

Table 1: Conditions for Thermal Isomerization of Aziridines

| Aziridine Precursor | Solvent | Temperature | Product | Reference |

| Alkyl 2-(bromomethyl)aziridine-2-carboxylates | DMSO | 70 °C | Alkyl 3-bromoazetidine-3-carboxylates | rsc.orgnih.gov |

| N-(t-butyl)-2,3-dibromo-2-methylpropanamine | Ethanol/Methanol | Reflux | Mixture of azetidines | rsc.org |

| N-(t-butyl)-2,3-dibromo-2-methylpropanamine | Isopropanol | Reflux | 3-Bromoazetidine | rsc.org |

| anti-Aziridino amino esters | Triethylamine | - | trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters | acs.org |

Cycloaddition Reactions in Azetidine Ring Formation

Cycloaddition reactions represent a powerful and atom-economical approach to constructing the azetidine skeleton. These methods involve the direct combination of two or more components to form the cyclic product.

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. rsc.orgchemrxiv.org However, this reaction has faced limitations due to competing relaxation pathways upon photoexcitation of the imine. springernature.com

Recent advancements have utilized visible-light-mediated processes to overcome these challenges. springernature.comnih.gov For instance, a visible-light-mediated intermolecular aza-Paterno-Büchi reaction has been developed using the triplet state reactivity of 2-isoxazoline-3-carboxylates. nih.gov This method employs a commercially available iridium photocatalyst to facilitate the [2+2] cycloaddition with a variety of alkenes under mild conditions. nih.gov The resulting highly functionalized azetidines can be readily deprotected to yield free azetidines. nih.gov

Intramolecular versions of this reaction have also been successful, providing access to complex, polycyclic azetidine structures. springernature.comacs.org A visible-light-enabled intramolecular [2+2] cycloaddition of unactivated alkenes has been reported to produce tricyclic azetidines with high levels of saturation and three-dimensional complexity. acs.org

[3+1] cycloaddition reactions offer another versatile route to azetidine synthesis. These reactions typically involve the combination of a three-atom component with a one-atom component.

One such approach involves the reaction of azomethine ylides, generated from aziridines, with isocyanides. rsc.org For example, the treatment of an aziridine dicarboxylate with an aromatic isocyanide in the presence of Y(OTf)₃ affords azetidine derivatives in good yields. rsc.org It was noted that aliphatic isocyanides were not reactive enough for this transformation. rsc.org

An enantioselective variant of the [3+1] cycloaddition has been developed using a chiral N,N'-dioxide/Mg(II) complex as a catalyst. acs.orgnih.gov This method allows for the reaction of racemic donor-acceptor aziridines with isocyanides to produce enantioenriched exo-imido azetidines with high yields and enantioselectivities. acs.orgnih.gov

Copper catalysis has also been employed in [3+1] cycloadditions. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported to produce azetidines. nih.gov This reaction proceeds via the formation of an α-aminoalkyl radical, which adds to the alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine product. nih.gov

[2+2] Photocycloaddition Reactions (e.g., Aza-Paterno-Büchi Reaction).

Metal-Catalyzed and Organocatalytic Strategies

Metal-catalyzed and organocatalytic methods have emerged as powerful tools for the synthesis of azetidines, often offering high efficiency and selectivity under mild conditions.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides an efficient route to azetidines. organic-chemistry.orgacs.orgnih.gov This method utilizes a picolinamide (PA) directing group to facilitate the cyclization of amine substrates. organic-chemistry.orgacs.orgnih.gov The reaction features low catalyst loading, the use of inexpensive reagents, and convenient operating conditions. organic-chemistry.orgacs.org

This strategy has been successfully applied to the synthesis of various azetidines, including complex polycyclic systems. nih.govacs.org The reaction demonstrates good functional group tolerance and allows for the construction of diverse azabicyclic scaffolds. acs.org For example, the intramolecular amination of γ-C(sp³)–H bonds leads to the formation of azetidines with high diastereoselectivity. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed C(sp³)–H Amination for Azetidine Synthesis

| Substrate | Catalyst System | Product | Yield | Reference |

| PA-protected aliphatic amines | Pd(OAc)₂, AgOAc, C₆F₅I | Polycyclic azetidines | Good to excellent | acs.org |

| PA-protected amine with γ-C(sp³)–H bond | Pd(II)/Pd(IV) cycle | Azetidines | High diastereoselectivity | organic-chemistry.org |

| (-)-cis-myrtanylamine | Picolinamide-assisted Pd-catalysis | Azabicyclic scaffold | - | nih.gov |

Copper catalysts have proven to be highly effective in various reactions leading to the formation of azetidines. These methods include multicomponent reactions, alkylations, and cycloadditions.

A highly efficient copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides has been developed for the synthesis of 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.org This reaction proceeds under mild, base-free conditions, using copper(I) iodide (CuI) as the catalyst, and provides the products in high yields. organic-chemistry.org The proposed mechanism involves a [2+2] cycloaddition between a ketenimine intermediate and the carbodiimide. organic-chemistry.org

Copper catalysis is also utilized in the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of Cu(OTf)₂ to furnish bis-functionalized azetidines. organic-chemistry.org This method allows for the introduction of alkyl, allyl, vinyl, and benzyl groups. organic-chemistry.org

Furthermore, a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been reported for the synthesis of azetidines. nih.gov This reaction proceeds via a 4-exo-dig cyclization pathway with full regioselectivity. nih.gov In another approach, copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes leads to the formation of azetidine nitrones through a tandem nih.govacs.org-rearrangement and 4π-electrocyclization cascade. acs.org

Tantalum-Catalyzed Hydroaminoalkylation

A notable advancement in the synthesis of substituted azetidines involves the use of tantalum-catalyzed hydroaminoalkylation. rsc.orgdoi.orgnih.govubc.ca This methodology allows for the direct C-H functionalization of unprotected secondary amines adjacent to the nitrogen atom, providing an atom-economical route to α- and β-alkylated N-heterocycles. nih.govubc.ca

In a specific application, this strategy has been employed for the synthesis of β-substituted azetidines. rsc.orgdoi.orgnih.gov The process involves a one-pot alkylation and cyclization procedure. nih.govubc.ca For instance, the reaction between an appropriate aminoalkene in the presence of a tantalum catalyst can lead to an intermediate that, upon cyclization, yields the desired azetidine ring system. rsc.org Schafer and colleagues detailed a protocol where the hydroaminoalkylation of an aminoalkene with a tantalum catalyst forms an intermediate which is then cyclized in the presence of tosyl fluoride (TsF) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures to afford the corresponding azetidine. rsc.org This approach has been successfully applied to generate 3-methylated azetidines, among other N-heterocycles. nih.gov The versatility of tantalum catalysis in Csp³–Csp³ bond formation has been further highlighted by the use of [2.2]paracyclophane-based pyridonate ligands, which have shown promise in the synthesis of N-containing heterocycles. helsinki.fi

Organocatalytic Stereoselective Azetidine Synthesis

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of azetidines, offering an alternative to metal-catalyzed methods. rsc.orgdntb.gov.ua These reactions often proceed under mild conditions and can provide access to enantiomerically enriched azetidine derivatives. dntb.gov.ua

One such approach involves the [2+2] annulation of aldehydes and aldimines, catalyzed by a pyrrolidine-based catalyst. rsc.org This reaction proceeds through a chiral enamine intermediate, which then undergoes a diastereoselective [2+2] cycloaddition with an aldimine to furnish azetidin-2-ols. rsc.org The stereochemical outcome of this reaction can be influenced by the choice of catalyst and base. rsc.org

Another significant organocatalytic method is the aza-Morita–Baylis–Hillman (MBH) reaction. rsc.org This reaction, when applied to ketimines and allenoates in the presence of an appropriate organocatalyst, can lead to the enantioselective synthesis of functionalized azetidines. rsc.org Furthermore, an efficient and highly enantioselective organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones has been developed. thieme-connect.com The resulting aza-Michael adducts can then undergo an intramolecular reductive cyclization to afford optically active 1,2,4-trisubstituted azetidines in good yields and with excellent stereocontrol. thieme-connect.com

Protecting Group Chemistry and Orthogonal Deprotection for Azetidine Nitrogen

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules containing the azetidine moiety. The benzyl carbamate (Cbz) group is a particularly important N-protecting group in this context.

Benzyl Carbamate (Cbz) as a Key N-Protecting Group

The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines, including the nitrogen atom of the azetidine ring. masterorganicchemistry.comnih.govtotal-synthesis.com It is valued for its stability under a variety of reaction conditions, including both acidic and basic environments, making it orthogonal to many other protecting groups like the tert-butyloxycarbonyl (Boc) group. total-synthesis.com The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. rsc.orgtotal-synthesis.com This protection transforms the nucleophilic amine into a less reactive carbamate, which is stable to a wide range of synthetic transformations. masterorganicchemistry.comtotal-synthesis.com The Cbz group's robustness allows for selective manipulation of other functional groups within the molecule without affecting the protected azetidine nitrogen. nih.govacs.org

Selective Deprotection of Benzyl Carbamate

A key advantage of the Cbz group is its selective removal under conditions that often leave other protecting groups intact. masterorganicchemistry.com The most common method for the deprotection of a Cbz group is catalytic hydrogenation. rsc.orgmasterorganicchemistry.com This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source, such as hydrogen gas. rsc.orgmasterorganicchemistry.com This method is considered very mild as it proceeds at neutral pH. masterorganicchemistry.com

For instance, the hydrogenolysis of an N-Cbz protected azetidine derivative using 10% Pd/C in methanol can efficiently yield the free azetidine. rsc.org In some cases, alternative reagents can be employed for Cbz cleavage. For example, trimethylsilyl iodide (TMSI) has been used to remove the Cbz group from an azetidine sulfonyl fluoride derivative, affording the free NH azetidine in quantitative yield. nih.gov The ability to selectively deprotect the Cbz group in the presence of other functionalities is a cornerstone of its utility in the synthesis of complex azetidine-containing molecules.

Chemical Reactivity and Mechanistic Aspects of Benzyl Azetidine-1-carboxylate and Derivatives

Ring-Opening Reactions of Azetidines

The significant ring strain in azetidines makes them susceptible to ring-opening reactions, which can proceed through various pathways to yield highly functionalized acyclic amines. rsc.org These transformations are crucial for the synthesis of diverse nitrogen-containing compounds.

Nucleophilic Ring-Opening Pathways

The activation of the azetidine nitrogen by an electron-withdrawing group, such as the benzyloxycarbonyl (Cbz) group in benzyl azetidine-1-carboxylate, facilitates nucleophilic attack. clockss.org This activation makes the ring more susceptible to cleavage. The regioselectivity of the nucleophilic attack is a key aspect of these reactions and is influenced by the substitution pattern on the azetidine ring. magtech.com.cn

In many instances, nucleophilic ring-opening of azetidinium ions occurs regioselectively. For example, azetidinium ions without a substituent at the C-4 position are typically attacked at this position. researchgate.net However, the presence of substituents can direct the nucleophile to other positions. For instance, trisubstituted azetidinium ions with a methyl group at C-4 undergo highly regioselective opening at the C-2 position. researchgate.net

The nature of the nucleophile also plays a significant role. A variety of nucleophiles, including amines, alcohols, thiols, carboxylic acids, and phosphates, have been successfully employed in the ring-opening of azetidines. acs.org For example, the reaction of N-Cbz azetidinols with phenols in the presence of a calcium(II) catalyst leads to the formation of 3,3-diarylazetidines through a Friedel-Crafts alkylation, where the Cbz group is crucial for stabilizing the carbocation intermediate. acs.org

In some cases, the azetidine ring can be resistant to direct nucleophilic attack and requires conversion to a more reactive quaternary ammonium salt. mdpi.com For example, fused-ring azetidines have been shown to be unreactive towards nucleophiles until they are converted to their corresponding ammonium triflates by methylation. mdpi.com These activated intermediates then readily undergo ring-opening with nucleophiles like sodium azide, potassium cyanide, and sodium thiophenoxide. mdpi.com

The stereochemistry of these reactions is also a critical consideration. The ring-opening of chiral 2-phenyl-N-tosylazetidine with various alcohols in the presence of a Lewis acid proceeds via an SN2-type mechanism, resulting in the formation of nonracemic 1,3-amino ethers with good enantiomeric excess. iitk.ac.inresearchgate.net This stereospecificity underscores the utility of these reactions in asymmetric synthesis.

Lewis Acid-Mediated Ring-Opening Mechanisms

Lewis acids play a pivotal role in activating the azetidine ring towards nucleophilic attack. The coordination of a Lewis acid to the nitrogen atom of the azetidine enhances the ring's electrophilicity, facilitating the ring-opening process. iitk.ac.inorganic-chemistry.org This strategy has been widely employed for the synthesis of various functionalized amines.

A range of Lewis acids, including Cu(OTf)₂, Zn(OTf)₂, BF₃·OEt₂, and InCl₃, have been shown to be effective catalysts for these transformations. iitk.ac.in Cu(OTf)₂ has been identified as a particularly efficient catalyst for the ring-opening of 2-aryl-N-tosylazetidines with alcohols, affording 1,3-amino ethers in excellent yields. iitk.ac.inorganic-chemistry.org The reaction is proposed to proceed through an SN2-type pathway, which is supported by the formation of nonracemic products from chiral starting materials. iitk.ac.inorganic-chemistry.org This mechanism involves the coordination of the Lewis acid to the azetidine nitrogen, making the ring more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org

The regioselectivity of Lewis acid-mediated ring-opening is highly dependent on the substituents on the azetidine ring. For 2-aryl-N-tosylazetidines, the reaction with alcohols occurs regioselectively to give 1,3-amino ethers. iitk.ac.inorganic-chemistry.org Similarly, the ring-opening of 2-aryl-N-tosylazetidines with tetraalkylammonium halides in the presence of BF₃·OEt₂ provides 1,3-haloamines with high regioselectivity. acs.org

In some cases, the Lewis acid-mediated ring-opening can be followed by unexpected rearrangements. For instance, the treatment of 2-aryl-N-tosylazetidines with Cu(OTf)₂ in DMSO leads to a rearrangement to form (E)-allylamines. iitk.ac.in The proposed mechanism involves the coordination of the Lewis acid to the azetidine nitrogen, followed by nucleophilic attack by DMSO and a subsequent rearrangement. iitk.ac.in

It is worth noting that while many Lewis acids are effective, some reactions show a preference for specific catalysts. For example, in the synthesis of 3,3-diarylazetidines via a Friedel-Crafts reaction, calcium(II) was found to be an effective catalyst. acs.org Furthermore, the choice of Lewis acid can influence the reaction pathway. For instance, the ring expansion of 2,2-disubstituted azetidine carbamates to 1,3-oxazinan-2-ones is promoted by Brønsted acids, while stronger Lewis acids like BF₃·OEt₂ give lower yields. acs.org

Strain-Release Functionalization and Cross-Coupling Reactions

The inherent strain of the azetidine ring can be harnessed in strain-release functionalization reactions to introduce diverse substituents. rsc.orgacs.orgresearchgate.net This approach often involves the use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs), which undergo stereospecific ring-opening with a variety of nucleophiles. acs.orgresearchgate.net This methodology allows for a modular and programmable synthesis of complex, stereopure azetidines. acs.org

The functionalization of ABBs can be achieved with a wide range of nucleophiles, including amines, alcohols, thiols, carboxylic acids, and phosphates. acs.org Strong nucleophiles like Grignard reagents can also be added stereospecifically to form C-C bonds at the C-3 position. acs.orgresearchgate.net Furthermore, a sequential deprotonative functionalization followed by an acid-catalyzed strain-release opening allows for double functionalization at the C-3 position. acs.org

Recent advancements have also demonstrated the direct N–SF₅ and N–SF₄CF₃ bond formation through the strain-release functionalization of 3-aryl ABBs using SF₅Cl and trans-CF₃SF₄Cl, respectively. chemrxiv.org The resulting N–SF₅ azetidines are surprisingly stable and can undergo further synthetic modifications. chemrxiv.org

Cross-coupling reactions represent another powerful tool for the functionalization of azetidines. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org This method relies on the reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org

The Suzuki-Miyaura cross-coupling reaction has been employed in the synthesis of biphenyl azetidines. rsc.org Additionally, iron-catalyzed thiol alkylation with N-Cbz azetidinols provides a route to 3-aryl-3-sulfanyl azetidines. researchgate.net These cross-coupling strategies expand the synthetic utility of azetidines, allowing for the introduction of a wide array of functional groups.

Transformations Involving Carbonyl Functionalities on the Azetidine Ring

The presence of a carbonyl group on the azetidine ring, as seen in benzyl 3-oxoazetidine-1-carboxylate, provides a handle for a variety of chemical transformations, further expanding the synthetic utility of this scaffold.

Reactions of Benzyl 3-Oxoazetidine-1-carboxylate and Related Derivatives

Benzyl 3-oxoazetidine-1-carboxylate and its analogs are versatile intermediates in organic synthesis. The ketone functionality allows for a range of reactions, including nucleophilic additions and functional group transformations. For instance, the metalation of SAMP/RAMP hydrazones of N-Boc-azetidin-3-one, followed by reaction with various electrophiles and subsequent hydrolysis, yields 2-substituted azetidin-3-ones with good enantioselectivities. researchgate.net

The N-Cbz group in these derivatives plays a crucial role in activating the molecule for certain reactions. In the calcium(II)-catalyzed Friedel-Crafts alkylation of N-Cbz azetidinols, the Cbz group is essential for stabilizing the intermediate carbocation. acs.org

Furthermore, N-acylazetidin-3-ones can be synthesized through a multi-step sequence involving the ozonolysis of N-acyl-3-methyleneazetidines. colab.ws These 3-oxoazetidine derivatives can then be used in subsequent reactions. For example, they can be converted to 3-ethylideneazetidines, which are precursors to biologically relevant molecules. colab.ws

Olefination Reactions (e.g., Horner–Wadsworth–Emmons)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from carbonyl compounds and is particularly effective for ketones that are less reactive towards standard Wittig reagents. organicchemistrydata.org This reaction has been successfully applied to 3-oxoazetidine derivatives to introduce an exocyclic double bond.

For instance, the HWE reaction of N-Boc-azetidin-3-one with (carbethoxymethylene)triphenylphosphorane, catalyzed by DBU, yields the corresponding (N-Boc-azetidin-3-ylidene)acetate. dntb.gov.ua Similarly, the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with diethyl cyanomethylphosphonate in a Horner-Emmons reaction is a traditional route to tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, although this method can suffer from low yields.

The stereoselectivity of the HWE reaction can often be controlled. organicchemistrydata.org For example, the use of bis-(2,2,2-trifluoroethyl)phosphonoacetic acid in the HWE reaction with aldehydes has been shown to be E-selective. arkat-usa.org In the context of azetidines, conducting either a Horner-Emmons-Wadsworth or a Wittig reaction can control the stereoselectivity of the resulting exo-double bond, allowing for the generation of specific trans- and cis-isomers. lookchem.cn

Interactive Data Tables

Table 1: Nucleophilic Ring-Opening of Azetidine Derivatives

| Azetidine Derivative | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chiral 2-phenyl-N-tosylazetidine | Alcohols | Lewis Acid | Nonracemic 1,3-amino ethers | Good | iitk.ac.inresearchgate.net |

| N-Cbz azetidinols | Phenols | Calcium(II) | 3,3-Diarylazetidines | High | acs.org |

| Fused-ring azetidines | NaN₃, KCN, PhSNa | MeOTf (activation) | Ring-opened products | Good to Excellent | mdpi.com |

Table 2: Lewis Acid-Mediated Ring-Opening Reactions

| Azetidine Derivative | Lewis Acid | Nucleophile/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aryl-N-tosylazetidines | Cu(OTf)₂ | Alcohols | 1,3-Amino ethers | Excellent | iitk.ac.inorganic-chemistry.org |

| 2-Aryl-N-tosylazetidines | BF₃·OEt₂ | Tetraalkylammonium halides | 1,3-Haloamines | Excellent | acs.org |

| 2-Aryl-N-tosylazetidines | Cu(OTf)₂ | DMSO | (E)-Allylamines | Quantitative | iitk.ac.in |

Table 3: Olefination of 3-Oxoazetidine Derivatives

| 3-Oxoazetidine Derivative | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-azetidin-3-one | (Carbethoxymethylene)triphenylphosphorane | DBU | (N-Boc-azetidin-3-ylidene)acetate | - | dntb.gov.ua |

Rearrangement and Isomerization Pathways

The strained four-membered ring of this compound and its derivatives makes them susceptible to a variety of rearrangement and isomerization reactions. These transformations often lead to the formation of larger, more stable heterocyclic systems and are of significant interest in synthetic organic chemistry for creating molecular diversity.

acs.orgnih.gov-Stevens Rearrangements and Ylide Chemistry

The acs.orgnih.gov-Stevens rearrangement is a key transformation of azetidinium ylides, which are reactive intermediates formed from this compound derivatives. wikipedia.org This rearrangement involves the migration of a substituent from the nitrogen atom to an adjacent carbon of the ylide. The reaction typically proceeds through the formation of an ammonium ylide by deprotonation of the corresponding quaternary ammonium salt with a strong base. wikipedia.org

The mechanism of the Stevens rearrangement has been a subject of considerable debate, with evidence suggesting it can proceed through a stepwise mechanism involving the homolytic cleavage of the N-C bond to form a radical pair within a solvent cage. wikipedia.orgchemrxiv.org An alternative pathway involves the formation of a cation-anion pair. wikipedia.org The formation of azetidinium ylides and their subsequent rearrangement is a powerful strategy for ring expansion, leading to the synthesis of substituted pyrrolidines. chemrxiv.orgresearchgate.net For instance, N-benzyl azetidinium salts can undergo a acs.orgnih.gov-Stevens rearrangement to furnish 2-phenyl- or 2,2-diarylpyrrolidines. researchgate.net

The competition between the acs.orgnih.gov-Stevens rearrangement and the Sommelet-Hauser rearrangement is a known phenomenon. wikipedia.org The Sommelet-Hauser rearrangement is a nih.govchemrxiv.org-sigmatropic rearrangement that can occur with benzylic ammonium ylides. dntb.gov.ua

Recent research has focused on developing catalytic and enantioselective versions of the Stevens rearrangement. Organocatalysts, such as isothiourea derivatives, have been successfully employed for the enantioselective acs.orgnih.gov-Stevens rearrangement of azetidinium salts, yielding 4-alkylideneproline derivatives with high enantiomeric excess. chemrxiv.org In some cases, a radical-mediated pathway is proposed, where the distribution between acs.orgnih.gov- and nih.govchemrxiv.org-rearrangement products is determined by the recombination of radical intermediates. researchgate.netacs.org

The following table summarizes key aspects of Stevens rearrangements involving azetidinium ylides.

| Rearrangement Type | Key Features | Product(s) | Mechanistic Notes |

| acs.orgnih.gov-Stevens Rearrangement | Migration of a substituent from nitrogen to an adjacent carbon. | Substituted pyrrolidines. researchgate.net | Often proceeds via a radical pair in a solvent cage or a cation-anion pair. wikipedia.orgchemrxiv.org |

| Catalytic Enantioselective acs.orgnih.gov-Stevens Rearrangement | Use of chiral catalysts (e.g., isothiourea) to control stereochemistry. chemrxiv.org | Enantioenriched 4-alkylideneproline derivatives. chemrxiv.org | Facial selectivity can be dictated by catalyst-substrate interactions. chemrxiv.org |

| Competing Rearrangements | Sommelet-Hauser rearrangement can compete with the Stevens rearrangement. wikipedia.org | ortho-substituted aromatic compounds. dntb.gov.ua | The Sommelet-Hauser is a concerted nih.govchemrxiv.org-sigmatropic rearrangement. thieme-connect.com |

Ring Contraction and Expansion Mechanisms

Beyond the well-established Stevens rearrangement, this compound derivatives can participate in other ring contraction and expansion reactions, often driven by the relief of ring strain. rsc.org

Ring Expansion:

Ring expansion of azetidines to five-membered pyrrolidines is a common transformation. chemrxiv.org This can be achieved through various methods, including the reaction of azetidines with diazo compounds in the presence of a metal catalyst, such as copper or rhodium. chemrxiv.orgdicp.ac.cn The proposed mechanism involves the formation of a metal carbene, which then reacts with the azetidine nitrogen to form an azetidinium ylide. This ylide subsequently undergoes a acs.orgnih.gov-Stevens rearrangement to afford the pyrrolidine ring. chemrxiv.orgdicp.ac.cn

One-carbon ring expansions of aziridines to azetidines have also been studied, providing a synthetic route to the azetidine core itself. dicp.ac.cnnih.gov These reactions often proceed through the formation of aziridinium ylides, which can then undergo a acs.orgnih.gov- or nih.govchemrxiv.org-Stevens rearrangement. nih.govresearchgate.net The competition with cheletropic extrusion of ethylene is a significant challenge in these transformations. nih.govdicp.ac.cn

Ring Contraction:

While less common for azetidines themselves, ring contraction is a known process for related five-membered rings to form azetidines. For instance, α-bromo-N-sulfonylpyrrolidinones can undergo a formal ring contraction to yield N-sulfonylazetidines. rsc.org The proposed mechanism involves nucleophilic addition to the carbonyl group, followed by N-C(O) bond cleavage and subsequent intramolecular cyclization via an SN2 reaction. rsc.org

The table below provides a summary of ring transformation reactions.

| Transformation | Starting Material | Reagents/Conditions | Product | Mechanistic Pathway |

| Ring Expansion | Azetidine | Diazo compound, Cu or Rh catalyst | Pyrrolidine | Ylide formation followed by acs.orgnih.gov-Stevens rearrangement. chemrxiv.orgdicp.ac.cn |

| Ring Expansion | Aziridine | Diazo compound, Rh catalyst | Azetidine | Ylide formation followed by acs.orgnih.gov- or nih.govchemrxiv.org-Stevens rearrangement. nih.govnih.govresearchgate.net |

| Ring Contraction | α-bromo-N-sulfonylpyrrolidinone | Base (e.g., K2CO3) | N-sulfonylazetidine | Nucleophilic addition, ring opening, and intramolecular SN2 cyclization. rsc.org |

Advanced Mechanistic Investigations

To gain a deeper understanding of the complex reaction pathways of this compound and its derivatives, researchers employ advanced computational and experimental techniques. These investigations are crucial for elucidating reaction mechanisms, identifying key reactive species, and rationally designing new synthetic methodologies.

Computational Chemistry and DFT Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for studying the mechanisms of reactions involving azetidines. acs.orguzh.ch DFT calculations allow for the exploration of potential energy surfaces, the determination of transition state geometries and energies, and the evaluation of the stability of intermediates. orientjchem.orgnih.gov

For the Stevens rearrangement of azetidinium ylides, DFT studies have been instrumental in dissecting the concerted versus stepwise nature of the reaction. chemrxiv.org Calculations can help predict the facial selectivity in enantioselective transformations by analyzing the non-covalent interactions between the substrate and the chiral catalyst in the transition state. chemrxiv.orgrsc.org For example, in the isothiourea-catalyzed enantioselective acs.orgnih.gov-Stevens rearrangement of azetidinium salts, DFT calculations revealed that the facial selectivity is controlled by the pyramidalization of the enolate α-carbon in the transition state, which is influenced by a benzylic hydrogen on the catalyst. chemrxiv.org

In the context of ring expansion reactions, DFT computations have been used to investigate the competition between different pathways, such as ylide formation versus cyclopropanation. nih.gov These studies have shown that ylide formation is generally favored kinetically. nih.gov Furthermore, computational analysis has shed light on the nature of the rearrangement step, indicating that it can be a concerted, asynchronous process. nih.gov For the rhodium-catalyzed one-carbon ring expansion of aziridines, DFT calculations suggested a diradical pathway is involved. dicp.ac.cnnih.gov

The following table highlights key findings from DFT studies on azetidine reactivity.

| Reaction | Finding from DFT Studies | Reference |

| Enantioselective acs.orgnih.gov-Stevens Rearrangement | Facial selectivity dictated by pyramidalization of the enolate α-carbon in the transition state. | chemrxiv.org |

| Ring Expansion of Methylene Aziridines | Proceeds through a concerted, asynchronous nih.govchemrxiv.org-Stevens rearrangement of an aziridinium ylide. | nih.gov |

| Rh-Catalyzed Ring Expansion of Aziridines | Involves a diradical pathway. | dicp.ac.cnnih.gov |

| Desymmetrization of meso-acyl-azetidines | Reaction proceeds through bifunctional activation of the azetidine nitrogen and the nucleophile. | rsc.org |

Identification of Key Intermediates and Transition States

The direct observation and characterization of transient species like ylides, radicals, and transition states are experimentally challenging. However, a combination of experimental techniques and computational modeling allows for their indirect detection and structural elucidation.

Azetidinium ylides are widely accepted as key intermediates in Stevens rearrangements and related ring expansion reactions. nih.govdntb.gov.uachemrxiv.org Their formation is typically initiated by the reaction of an azetidine with a metal carbene or by deprotonation of an azetidinium salt. wikipedia.orgchemrxiv.org While often too reactive to be isolated, their existence is supported by trapping experiments and the nature of the observed products.

In radical-mediated rearrangements, the identification of radical intermediates is crucial. researchgate.netacs.org Crossover experiments and the use of radical trapping agents can provide evidence for the presence of radical species. researchgate.net For instance, in the organocatalytic acs.orgnih.gov-rearrangement of allylic ammonium ylides, mechanistic studies involving 13C-labeling and crossover reactions were consistent with a radical solvent cage effect. researchgate.netacs.org

Computational studies play a vital role in characterizing the structures of transition states. nih.govchemrxiv.orgrsc.org By optimizing the geometry of transition state structures using DFT, researchers can gain insights into the bonding changes that occur during the reaction and understand the origins of selectivity. chemrxiv.orgrsc.org For example, in the desymmetrization of meso-acyl-azetidines, DFT calculations identified four possible activation modes and confirmed that the reaction proceeds through a bifunctional activation mechanism. rsc.org The calculated free energy difference between the transition states leading to the two enantiomers accurately reproduced the experimentally observed enantiomeric excess. rsc.org

The table below lists key intermediates and transition states in the reactions of this compound and its derivatives.

| Reaction | Key Intermediate(s) | Key Transition State(s) |

| acs.orgnih.gov-Stevens Rearrangement | Azetidinium ylide, radical pair/ion pair. wikipedia.org | Transition state for C-N bond cleavage/recombination. |

| Ring Expansion | Azetidinium ylide. nih.govchemrxiv.org | Transition state for the acs.orgnih.gov- or nih.govchemrxiv.org-rearrangement. nih.gov |

| Organocatalytic Rearrangement | Ylide-catalyst adduct, radical intermediates. chemrxiv.orgresearchgate.net | Transition state involving the catalyst, substrate, and base. chemrxiv.org |

| Desymmetrization | Azetidine-catalyst complex. rsc.org | Bifunctional transition state activating both the azetidine and nucleophile. rsc.org |

An exploration of the stereochemical intricacies of azetidine chemistry reveals a landscape rich with innovative strategies for controlling molecular architecture. The synthesis of complex chiral molecules containing the four-membered azetidine ring, such as derivatives of this compound, hinges on the precise manipulation of stereocenters. This article delves into the core methodologies that enable such control, focusing on enantioselective and diastereoselective syntheses, the pivotal role of chiral catalysis, and the overarching strategies for governing both absolute and relative stereochemistry during the construction and transformation of these valuable heterocyclic scaffolds.

Advanced Characterization Methodologies and Computational Analysis of Azetidine Systems

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide critical information regarding the connectivity, functional groups, and three-dimensional arrangement of atoms within a molecule.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For benzyl azetidine-1-carboxylate, one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) techniques like COSY, HSQC, and HMBC are employed for unambiguous signal assignment. scispace.comemerypharma.com

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key signals for this compound include those for the aromatic protons of the benzyl group, the benzylic CH₂ protons, and the protons of the azetidine ring. thieme-connect.de

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. For this molecule, characteristic peaks correspond to the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring. thieme-connect.de

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org It is instrumental in tracing the connectivity within the azetidine ring and assigning adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. emerypharma.comresearchgate.net This is crucial for assigning the carbon signals of the azetidine and benzylic methylene groups based on their known proton shifts.

A representative, though generalized, dataset for N-Cbz protected azetidines is presented below. Actual shifts can vary based on substitution and solvent.

| Assignment | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.25–7.40 (m) | 127–137 |

| Benzylic-CH₂ | ~5.10 (s) | ~67 |

| Azetidine-H (α to N) | ~4.0 (t) | ~55 |

| Azetidine-H (β to N) | ~2.4 (quintet) | ~20 |

| Carbamate C=O | - | ~156 |

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. libretexts.org It is particularly useful for identifying functional groups. lkouniv.ac.in For this compound, key vibrational modes include:

C=O Stretch: The carbamate carbonyl group exhibits a strong, characteristic absorption band. For N-Cbz protected systems, this typically appears in the range of 1700-1680 cm⁻¹. nih.gov

C-N Stretch: The stretching of the C-N bonds within the azetidine ring and the carbamate linkage gives rise to absorptions in the fingerprint region, typically around 1200 cm⁻¹.

Aromatic C-H Stretch: These absorptions are usually found just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: The C-H bonds of the azetidine and benzylic methylene groups absorb just below 3000 cm⁻¹. libretexts.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Medium |

| Aliphatic C-H Stretch | 3000–2850 | Medium |

| Carbamate C=O Stretch | 1700–1680 | Strong |

| Aromatic C=C Bending | 1600, 1480 | Medium-Weak |

| C-O Stretch | 1300–1200 | Strong |

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. rsc.orgrsc.org The monoisotopic mass of this compound (C₁₁H₁₃NO₂) is 191.0946 g/mol . uni.lu Electrospray ionization (ESI) is a common technique used for such analyses. rsc.org Fragmentation analysis reveals characteristic patterns that help confirm the structure. Common fragments for this molecule would include the loss of the benzyl group or cleavage of the azetidine ring. thieme-connect.de

When a suitable single crystal can be grown, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and conformational details. researchgate.net Studies on related N-substituted azetidines reveal that the four-membered ring is typically puckered, not planar. lookchem.comresearchgate.net The degree of puckering and the conformation of the N-substituent are key structural features that influence the molecule's properties and reactivity. This technique would unambiguously determine the geometry of the azetidine ring and the orientation of the benzyl carboxylate group in the crystalline state. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis.

Computational Chemistry for Mechanistic and Electronic Structure Insights

Computational methods complement experimental data by providing a deeper understanding of molecular properties that are difficult to measure directly.

DFT is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net For azetidine systems, DFT calculations can predict:

Conformational Preferences: Calculations can determine the relative energies of different ring puckering conformations and N-substituent rotamers, identifying the most stable ground-state structures. lookchem.comresearchgate.net

Ring Strain: The inherent strain of the four-membered ring can be quantified. This strain energy influences the ring's reactivity, particularly its propensity for ring-opening reactions. researchgate.netresearcher.life

Electronic Properties: DFT can map the electron density distribution, calculate atomic charges, and determine the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for predicting sites of nucleophilic or electrophilic attack.

Spectroscopic Parameters: DFT can be used to calculate NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to aid in structural assignment and confirm the accuracy of the computational model. mdpi.com

Studies on N-substituted azetidines have shown that the nature of the nitrogen substituent significantly influences the ring's geometry and electronic properties. researchgate.netmdpi.com DFT calculations help rationalize observed regioselectivity in reactions and provide insights into transition state energies for various reaction pathways. nih.gov

Molecular Modeling and Conformational Analysis

The conformational landscape of azetidine systems, including this compound and its derivatives, is a critical determinant of their reactivity and biological activity. Molecular modeling, particularly through Density Functional Theory (DFT) and other computational methods, has provided profound insights into the structural preferences of these strained four-membered rings.

Computational analyses of N-substituted azetidines reveal that the nitrogen atom's lone pair conjugation with an adjacent carbonyl or thiocarbonyl group results in nearly planar structures. researchgate.net For instance, in N-thiopivaloyl-2-methylazetidine, DFT-optimized structures show that nonbonded contacts between the tert-butyl group and the azetidine ring dictate the favored rotameric form. acs.org Similarly, for N-Botc-2-methylazetidine, where an oxygen atom acts as a spacer, steric interactions are less influential, and the ground-state rotamers are computed to have specific S–C–O–CMe₃ dihedral angles. acs.org

DFT calculations have been successfully employed to corroborate experimental findings from techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com For example, in oxazolinylazetidines, DFT computations confirmed the experimentally observed anti-arrangement between the N-substituent and the oxazoline ring. mdpi.com The agreement between computed and experimental wavenumbers for the C=N bond further validates the accuracy of the computational models. mdpi.com

The choice of computational method is crucial for accurate predictions. Studies on platinum complexes of 2,4-cis-amino azetidines utilized the M06-2X functional with the 6-31G* basis set for most atoms and the LANL double zeta basis set and pseudopotential for the platinum atom to determine thermodynamic preferences between diastereomers. frontiersin.org This computational approach revealed the intrinsic stability of different coordination geometries. frontiersin.org

Rotational barriers around the N-C(O) bond in N-substituted azetidines have been investigated using both variable-temperature NMR studies and computational analysis. These studies provide activation parameters that are crucial for understanding the dynamics of these molecules. acs.org The high correlation between experimental and computed values underscores the predictive power of these computational models. acs.org

| N-Substituent | NMR ΔG‡ (kJ/mol) | DFT ΔG‡ (kJ/mol) | Half-life (t1/2) |

|---|---|---|---|

| N-pivaloyl | 57.6 | 57.2 | 1231 s |

| N-thiopivaloyl | 76.9 | 80.2 | 13.7 y |

| N-thiopivaloyl-2-Me | 70.7 | 71.3 | 2.1 d |

| N-Boc | |||

| N-Botc | 75.0 | 75.0 | 1.8 y |

Reaction Pathway and Free Energy Profile Calculations

Computational chemistry provides indispensable tools for elucidating the mechanisms of reactions involving azetidine systems. By calculating reaction pathways and free energy profiles, researchers can understand kinetic and thermodynamic controls, identify transition states, and rationalize product selectivity.

Density Functional Theory (DFT) calculations are a cornerstone of these investigations. For example, in the chiral phosphoric acid-catalyzed desymmetrization of meso-azetidines, DFT studies at the B97D3/6-311+G(2d,2p)/SMD(toluene)//B97D3/6-31G(d,p)/CPCM(toluene) level of theory were performed. rsc.org These calculations revealed that the reaction proceeds through a bifunctional activation of the azetidine nitrogen and the thione tautomer of the nucleophile. rsc.org The computed free energy profile showed that the transition state for nucleophilic attack via one activation mode (mode A) has a significantly lower free energy (ΔG‡ = 21.0 kcal mol⁻¹) compared to an alternative pathway (mode B, ΔG‡ = 29.2 kcal mol⁻¹). rsc.org This difference explains the observed reaction pathway. rsc.org

Similarly, the ring-opening of azetidines has been modeled computationally. In the photo-oxidation and photoreduction of an azetidine derivative, quantum-chemical calculations were used to determine the reaction profiles for the ring-opening of cationic, neutral, and anionic species. mdpi.com The results demonstrated that one-electron reduction dramatically lowers the activation energy for the cleavage of the C₁-C₂ bond in the azetidine ring to approximately 14 kcal mol⁻¹ for the cis-isomer and 9 kcal mol⁻¹ for the trans-isomer. mdpi.com In contrast, the activation energy for the neutral system is much higher, and while oxidation also decreases the barrier, the process is predicted to be too slow to be competitive. mdpi.com

| System | Process | Activation Energy (ΔE‡) | Relative Energy of Intermediate |

|---|---|---|---|

| Anionic cis-AZT-CH | C₁-C₂ Cleavage | ~14 | ~0 |

| Anionic trans-AZT-CH | C₁-C₂ Cleavage | ~9 | |

| Cationic cis-AZT-CH | C₁-C₂ Cleavage | 36 | ~15 |

| Cationic trans-AZT-CH | C₁-C₂ Cleavage | 36 | ~15 |

In the context of copper-catalyzed radical cyclization of ynamides to form azetidines, DFT calculations were employed to understand the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov The computed free energy profiles for these cyclizations, starting from the deiodinated alkyl radical intermediates, showed that the 4-exo-dig process is kinetically favored. nih.gov Furthermore, studies on the N-heterocyclic carbene (NHC)-catalyzed ring opening of azetidinols involved calculating the free energy profile, which identified the key ring-opening step via a transition state (TS1) with a calculated activation energy of 31.8 kcal/mol. rsc.org These computational insights are crucial for optimizing reaction conditions and designing new synthetic methodologies.

Strategic Applications of Benzyl Azetidine-1-carboxylate and Azetidine Scaffolds in Modern Organic Synthesis and Chemical Biology

Azetidines as Versatile Building Blocks for Complex Molecules.researchgate.netfiveable.meijmrset.comrsc.orgacs.org

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable and versatile scaffold in organic synthesis. researchgate.netsolubilityofthings.com Despite the inherent ring strain, which makes their synthesis challenging, azetidines are significantly more stable and easier to handle than their three-membered counterparts, aziridines. rsc.org This unique balance of reactivity and stability allows them to serve as key building blocks for a diverse array of more complex molecules. fiveable.meijmrset.com Their utility stems from the ability to undergo various transformations, including ring-opening, ring-expansion, and functionalization at different positions of the ring. rsc.orgub.bw The careful control of stereochemistry is crucial when using azetidines in synthesis, as the nitrogen atom and substituents on the ring can create chiral centers, influencing the properties of the final product. fiveable.me

Synthesis of Natural Products and their Analogs.fiveable.me

The azetidine motif is present in a number of natural products, highlighting its biological relevance. researchgate.net Consequently, the development of synthetic routes to these natural products and their analogs often relies on the use of azetidine-containing building blocks. For instance, the total synthesis of penaresidins A and B, marine alkaloids with a highly functionalized azetidine core, has been a subject of significant interest, leading to the development of various synthetic strategies. chemrxiv.org These syntheses often involve the construction of a substituted azetidine ring as a key step. The ability to create analogs of these natural products by modifying the azetidine core or its substituents is crucial for structure-activity relationship (SAR) studies. chemrxiv.org

Incorporation into Peptidomimetics and Non-Natural Amino Acids.acs.orgrsc.orgacs.orgresearchgate.net

Azetidine-based amino acids, such as azetidine-2-carboxylic acid, are valuable components in the design of peptidomimetics and non-natural amino acids. rsc.orgacs.org These constrained analogs of natural amino acids, like proline, can induce specific secondary structures, such as β-turns and γ-turns, in peptides. acs.org The incorporation of azetidine rings into peptide backbones can enhance metabolic stability, modulate conformational flexibility, and improve bioavailability. researchgate.netrsc.org Theoretical studies have shown that substituting a proline residue with its lower homologue, an azetidine-2-carboxylic acid (Aze), reduces conformational flexibility due to the quasi-planar geometry of the four-membered ring. rsc.org This has led to the synthesis of various azetidine-containing peptides and peptidomimetics with potential therapeutic applications. researchgate.netgoogle.com The ability to functionalize the azetidine ring allows for the creation of a diverse library of non-natural amino acids for incorporation into peptide chains. researchgate.net

Medicinal Chemistry and Pharmacological Tool Development (Focus on Scaffold Utility).researchgate.netacs.orgchemrxiv.orgnih.govnih.gov

The azetidine scaffold has gained significant traction in medicinal chemistry and drug discovery over the past decade. chemrxiv.orgnih.gov Its unique structural and physicochemical properties, including molecular rigidity and the ability to form specific polar interactions, make it an attractive motif for the design of pharmacologically active compounds. nih.gov The incorporation of an azetidine ring can favorably impact a molecule's potency, selectivity, and pharmacokinetic profile. nih.gov

Precursors for Biologically Active Heterocycles.ijmrset.comrsc.orgresearchgate.netfrontiersin.org

Azetidines, including Benzyl azetidine-1-carboxylate, serve as valuable precursors for the synthesis of a wide range of biologically active heterocyclic compounds. ijmrset.comrsc.org The strained four-membered ring can undergo ring-opening or ring-expansion reactions to yield larger, more complex heterocyclic systems such as pyrrolidines, piperidines, and other nitrogen-containing scaffolds. rsc.orgub.bw These transformations are often key steps in the synthesis of compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov The functional groups on the azetidine ring can be manipulated to introduce desired substituents into the final heterocyclic product.

Bioisosteric Replacements in Drug Optimization.nih.govnih.govresearchgate.net

In drug design, the azetidine ring is often employed as a bioisosteric replacement for other common functional groups or ring systems. nih.gov For example, it can serve as a substitute for gem-dimethyl groups, carbonyl groups, or larger heterocyclic rings like piperidine or morpholine. domainex.co.uk Such replacements can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while reducing undesirable characteristics like high lipophilicity or off-target activity. acs.org The rigid nature of the azetidine scaffold can also help to pre-organize a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. nih.gov The synthesis of analogs of known drugs, where a part of the molecule is replaced by an azetidine ring, is a common strategy in lead optimization to explore new chemical space and improve drug-like properties. nih.govresearchgate.netdomainex.co.uk

Derivatization and Functionalization Strategies.

Post-Cyclization Functionalization of Azetidine Rings

Once the azetidine ring is formed, its subsequent functionalization is a key strategy for creating molecular diversity. The N-Cbz protection in this compound is robust enough to withstand a variety of reaction conditions, allowing for modifications at the carbon atoms of the ring.

One powerful method involves the deprotonation (lithiation) of an N-protected azetidine to form a highly reactive organolithium intermediate, which can then be quenched with various electrophiles. While much of the detailed research has been demonstrated on the analogous N-tert-butoxycarbonyl (Boc) protected azetidines, the principles are directly applicable to N-Cbz systems. For instance, using N-Boc-3-iodoazetidine as a common precursor, it is possible to generate either C3-lithiated azetidines or C2-lithiated azetines, depending on the lithiating agent. acs.org These intermediates react with a range of electrophiles to yield functionalized products.

A study demonstrated the generation of N-Boc-2-lithio-2-azetine from N-Boc-3-methoxyazetidine, which, after trapping with electrophiles, provided a variety of 2-substituted 2-azetines in high yields. thieme-connect.com This α-lithiation–elimination strategy opens access to functional groups at the C2 position, which is otherwise challenging.

Alternatively, starting with a pre-functionalized ring, such as benzyl 3-bromoazetidine-1-carboxylate , allows for direct nucleophilic substitution. The bromine atom at the C3 position can be displaced by a variety of nucleophiles, including amines and thiols, to introduce new functional groups. evitachem.com This approach provides a straightforward route to diverse 3-substituted azetidines.

In the realm of chemical biology, post-cyclization functionalization is critical for modifying complex molecules like cyclic peptides. The introduction of a 3-aminoazetidine (3-AAz) unit into a peptide sequence facilitates efficient cyclization. nih.gov Crucially, the resulting macrocycle, which contains the azetidine ring, can undergo further late-stage modification. This has been demonstrated by the chemoselective deprotection of the azetidine nitrogen followed by substitution, or through a "click-based" approach using a propargyl carbamate on the azetidine nitrogen to attach tags like dyes or biotin. nih.gov This highlights the azetidine scaffold as a versatile handle for the post-synthesis modification of bioactive peptides.

Convergent and Divergent Synthetic Approaches

This compound and its derivatives are ideal building blocks for both convergent and divergent synthetic strategies, which are designed to efficiently generate libraries of related compounds for screening and optimization.

Divergent synthesis involves using a common intermediate that undergoes various reactions to produce a wide array of distinct products. A key example of this strategy begins with the conversion of an N-protected azetidin-3-one to a Michael acceptor. For example, (N-Boc-azetidin-3-ylidene)acetate, synthesized via a Horner-Wadsworth-Emmons reaction, can undergo aza-Michael additions with numerous NH-heterocycles. mdpi.com This approach has been used to create a library of functionalized 3-substituted azetidines by reacting the common acetate intermediate with different pyrazoles, imidazoles, and piperidines. mdpi.com The analogous benzyl 2-(azetidin-3-ylidene)acetate, derived from this compound, would serve as an equivalent precursor for such a divergent approach.

Convergent synthesis , in contrast, involves preparing different complex fragments of a target molecule independently and then coupling them together in the final stages of the synthesis. This approach is often more efficient for building highly complex structures. A functionalized azetidine, derived from this compound, can serve as one of these key fragments. For instance, a brominated pyrazole-azetidine hybrid has been subjected to Suzuki-Miyaura cross-coupling with various boronic acids to create a diverse set of new derivatives. mdpi.com In this strategy, the pre-formed azetidine-containing fragment is convergently coupled with another building block (the boronic acid), allowing for rapid diversification at a late stage. Similarly, a stereospecific C(sp3)–H arylation was developed to synthesize a bicyclic azetidine with antimalarial activity, a method that allows for the late-stage introduction of various aryl groups at the C3 position of the azetidine ring. acs.org This palladium-catalyzed coupling of the azetidine-containing core with different aryl iodides is a powerful convergent step that avoids re-synthesis from early-stage materials for each new analog. acs.org

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Benzyl azetidine-1-carboxylate derivatives, and what purification techniques are recommended?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or esterification reactions. For example, Benzyl 3-ethynylazetidine-1-carboxylate is prepared by reacting azetidine derivatives with benzyl halides under alkaline conditions (e.g., K₂CO₃ in methanol at low temperatures), followed by purification using column chromatography or recrystallization . Yields vary depending on substituents: tert-butyl derivatives achieve ~59% yield via multi-step routes , while 1-Cbz derivatives report up to 98% purity using ether-based solvents .

Q. What spectroscopic methods are employed to characterize the structural integrity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate is confirmed via ¹H NMR peaks at δ 1.4–3.2 ppm for cyclopropyl groups and HRMS matching calculated [M+H]⁺ ions . IR spectroscopy further validates functional groups like carbonyls (~1700 cm⁻¹) .

Q. What safety precautions are essential when handling this compound derivatives in laboratory settings?

- Methodological Answer : Key precautions include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Immediate flushing with water for 15 minutes upon exposure .

- Storage in cool, dark environments away from oxidizers .

- Avoidance of aqueous灭火 agents due to toxic fume risks; use dry sand or CO₂ instead .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during the alkylation of azetidine rings?

- Methodological Answer : Optimization strategies include:

- Design of Experiments (DOE) : Adjusting temperature (−10°C to 25°C), solvent polarity (methanol vs. THF), and stoichiometry (1:1.2 molar ratios) to favor monofunctionalization .

- Byproduct Monitoring : TLC or HPLC tracking of intermediates (e.g., tert-butyl 3-oxoazetidine derivatives) to identify side reactions early .

- Catalyst Screening : Bases like NaH or KOtBu improve regioselectivity in bulky substituent introductions .

Q. How should discrepancies in reported bioactivity data (e.g., antimicrobial vs. inactive results) be methodologically addressed?

- Methodological Answer : To resolve contradictions:

- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and MIC thresholds .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., chlorosulfonyl groups enhance sulfonamide bioactivity, while ethynyl groups may reduce solubility .

- Mechanistic Validation : Use knockout models or enzyme inhibition assays (e.g., caspase-3 for apoptosis) to confirm proposed pathways .

Q. What strategies enhance the stability of this compound intermediates during multi-step synthesis?

- Methodological Answer : Stability improvements involve:

- Protective Groups : tert-Butoxycarbonyl (Boc) or benzyl esters prevent ring-opening during acidic/basic steps .

- Storage Conditions : Lyophilization of intermediates or storage under N₂ at −20°C reduces hydrolysis .

- Inert Reaction Environments : Use of Schlenk lines for air-sensitive steps (e.g., Grignard additions) .

Q. How do substituents like chlorosulfonyl or ethynyl groups influence the pharmacokinetic properties of these derivatives?

- Methodological Answer :

- Chlorosulfonyl (-SO₂Cl) : Increases reactivity for sulfonamide formation but may elevate toxicity risks; logP increases by ~1.5 units, reducing aqueous solubility .

- Ethynyl (-C≡CH) : Enables click chemistry for bioconjugation (e.g., with azides) but introduces metabolic instability via cytochrome P450 oxidation .

- Computational Modeling : Tools like SwissADME predict bioavailability shifts, guiding substituent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |